acetic acid;(3S)-tridec-1-yn-3-ol
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Overview
Description
Acetic acid;(3S)-tridec-1-yn-3-ol: is a compound that combines the properties of acetic acid and a chiral alcohol with an alkyne group. Acetic acid is a well-known carboxylic acid with a pungent smell and is widely used in various industries. The (3S)-tridec-1-yn-3-ol component introduces a chiral center and an alkyne group, making the compound interesting for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Acetic Acid: Acetic acid is commonly produced by the carbonylation of methanol, a process developed by the chemical company Monsanto.
Synthesis of (3S)-tridec-1-yn-3-ol: This compound can be synthesized through the enantioselective reduction of a propargylic ketone. The reaction typically involves the use of a chiral catalyst to ensure the formation of the (3S) enantiomer.
Combining Acetic Acid and (3S)-tridec-1-yn-3-ol: The final compound can be prepared by esterification, where acetic acid reacts with (3S)-tridec-1-yn-3-ol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can be oxidized to carbon dioxide and water. (3S)-tridec-1-yn-3-ol can undergo oxidation to form a ketone.
Reduction: Acetic acid can be reduced to ethanol. (3S)-tridec-1-yn-3-ol can be reduced to (3S)-tridecan-3-ol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides. (3S)-tridec-1-yn-3-ol can participate in substitution reactions at the alkyne position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-tridec-1-yn-3-ol.
Reduction: Lithium aluminum hydride or sodium borohydride for both acetic acid and (3S)-tridec-1-yn-3-ol.
Substitution: Acid chlorides or anhydrides for acetic acid; alkyl halides for (3S)-tridec-1-yn-3-ol.
Major Products
Oxidation: Carbon dioxide and water from acetic acid; ketone from (3S)-tridec-1-yn-3-ol.
Reduction: Ethanol from acetic acid; (3S)-tridecan-3-ol from (3S)-tridec-1-yn-3-ol.
Substitution: Esters and amides from acetic acid; substituted alkynes from (3S)-tridec-1-yn-3-ol.
Scientific Research Applications
Acetic acid;(3S)-tridec-1-yn-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with chiral centers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Acetic acid;(3S)-tridec-1-yn-3-ol: can be compared with other similar compounds:
Formic Acid: A simpler carboxylic acid with similar acidic properties but lacks the complexity of the alkyne and chiral center.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain but no alkyne or chiral center.
(3S)-tridec-1-yn-3-ol: Compared to other propargylic alcohols, it has a unique chiral center and a longer carbon chain, which can influence its reactivity and biological activity.
This compound’s uniqueness lies in its combination of a carboxylic acid, an alkyne, and a chiral center, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
649561-37-5 |
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Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
acetic acid;(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
VVHRRIRBFLSRCF-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C#C)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O.CC(=O)O |
Origin of Product |
United States |
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